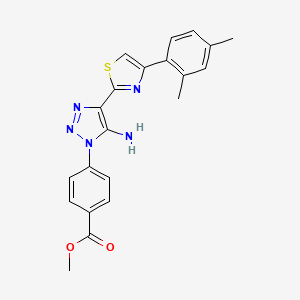

methyl 4-(5-amino-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(5-amino-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate is a complex organic compound that features a unique combination of functional groups, including a benzoate ester, a triazole ring, and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-amino-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Construction of the Triazole Ring:

Coupling of the Thiazole and Triazole Rings: The thiazole and triazole rings are then coupled through a suitable linker, often involving palladium-catalyzed cross-coupling reactions.

Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the ester

Biological Activity

Methyl 4-(5-amino-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate is a compound that integrates multiple pharmacophoric elements, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis routes, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methyl ester group, a thiazole ring, and a triazole moiety. Its molecular formula is C19H20N4O2S, with a molecular weight of approximately 372.45 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazole and triazole structures exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole ring have shown efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that related compounds possess Minimum Inhibitory Concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Candida albicans .

Antitubercular Activity

A study focusing on thiazole derivatives reported that certain analogs displayed promising antitubercular activity against Mycobacterium tuberculosis (Mtb). For example, compounds similar to this compound exhibited IC50 values as low as 2.03 mM against Mtb H37Ra . This suggests that the incorporation of thiazole and triazole moieties can enhance the antitubercular potency of such compounds.

Cytotoxic Activity

Cytotoxicity studies have shown that related thiazole-triazole compounds can induce apoptosis in cancer cell lines. For instance, a derivative demonstrated cytotoxic effects with an IC50 value less than 10 µM against A-431 (human epidermoid carcinoma) cells . The mechanism of action appears to involve the disruption of microtubule dynamics, which is critical for cell division.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. The thiazole and triazole rings are known to participate in hydrogen bonding and hydrophobic interactions with target proteins, potentially leading to the inhibition of key metabolic pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The Hantzsch thiazole synthesis is commonly employed for creating the thiazole ring . Structure-activity relationship studies indicate that modifications at specific positions on the phenyl or thiazole rings can significantly influence biological activity.

Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Compounds exhibited MIC values < 10 µM against S. aureus. | Antimicrobial |

| Study 2 | IC50 = 2.03 mM against Mtb H37Ra. | Antitubercular |

| Study 3 | Cytotoxicity < 10 µM in A-431 cells. | Anticancer |

Properties

IUPAC Name |

methyl 4-[5-amino-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-12-4-9-16(13(2)10-12)17-11-29-20(23-17)18-19(22)26(25-24-18)15-7-5-14(6-8-15)21(27)28-3/h4-11H,22H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIYFCFHSROHDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C(=O)OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.